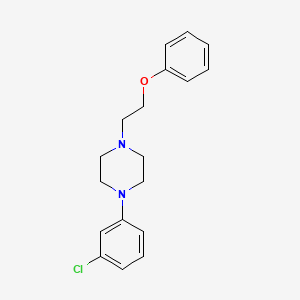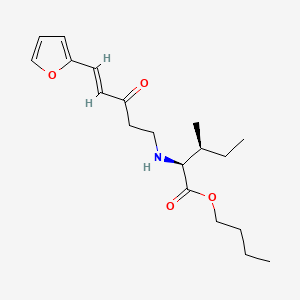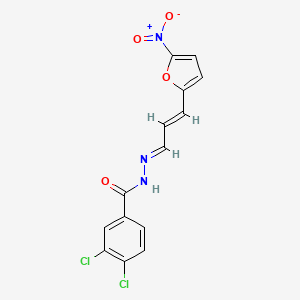
3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3,4-diclorobenzoico (3-(5-nitro-2-furanil)-2-propenilideno)hidrazida es un compuesto orgánico complejo que ha despertado interés en diversos campos de la investigación científica. Este compuesto se caracteriza por su estructura única, que incluye una porción de ácido diclorobenzoico y un grupo nitrofuranil-propenilideno hidrazida. La combinación de estos grupos funcionales confiere propiedades químicas y biológicas distintas al compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 3,4-diclorobenzoico (3-(5-nitro-2-furanil)-2-propenilideno)hidrazida típicamente implica múltiples pasos. Un método común comienza con la preparación de ácido 3,4-diclorobenzoico, que luego se hace reaccionar con hidrato de hidracina para formar la hidrazida correspondiente. Este intermedio se hace reaccionar posteriormente con 5-nitro-2-furanil-2-propenal en condiciones específicas para obtener el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y pueden requerir calentamiento para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a una escala mayor. El proceso se optimiza para la eficiencia y el rendimiento, incorporando a menudo reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción. Se emplean pasos de purificación, como recristalización o cromatografía, para asegurar la pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 3,4-diclorobenzoico (3-(5-nitro-2-furanil)-2-propenilideno)hidrazida experimenta diversas reacciones químicas, incluyendo:
Oxidación: El grupo nitro se puede oxidar aún más en condiciones oxidantes fuertes.
Reducción: El grupo nitro se puede reducir a una amina utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: La porción de ácido diclorobenzoico puede sufrir reacciones de sustitución nucleofílica, donde los átomos de cloro son reemplazados por otros nucleófilos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen gas hidrógeno, paladio sobre carbono (para reducción) y agentes oxidantes fuertes como el permanganato de potasio (para oxidación). Las condiciones de reacción varían según la transformación deseada, pero a menudo implican temperaturas y presiones controladas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de la ruta de reacción específica. Por ejemplo, la reducción del grupo nitro produce un derivado de amina, mientras que las reacciones de sustitución pueden producir una variedad de derivados de ácido benzoico sustituidos.
Aplicaciones Científicas De Investigación
El ácido 3,4-diclorobenzoico (3-(5-nitro-2-furanil)-2-propenilideno)hidrazida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico debido a su estructura química única.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de diversos productos químicos.
Mecanismo De Acción
El mecanismo de acción del ácido 3,4-diclorobenzoico (3-(5-nitro-2-furanil)-2-propenilideno)hidrazida involucra su interacción con objetivos moleculares específicos. Se sabe que el grupo nitro se somete a biorreducción en sistemas biológicos, lo que lleva a la formación de intermediarios reactivos que pueden interactuar con componentes celulares. Estas interacciones pueden interrumpir los procesos celulares, lo que lleva a efectos antimicrobianos o anticancerígenos. Las vías moleculares exactas involucradas todavía están bajo investigación.
Comparación Con Compuestos Similares
Compuestos similares
Hidrazida de ácido 3,4-diclorobenzoico: Carece del grupo nitrofuranil-propenilideno, lo que resulta en diferentes propiedades químicas y biológicas.
5-Nitro-2-furanil-2-propenilideno hidrazida: Carece de la porción de ácido diclorobenzoico, afectando su reactividad y aplicaciones.
Unicidad
La singularidad del ácido 3,4-diclorobenzoico (3-(5-nitro-2-furanil)-2-propenilideno)hidrazida radica en sus grupos funcionales combinados, que imparten reactividad química distinta y posibles actividades biológicas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Número CAS |
85562-40-9 |
|---|---|
Fórmula molecular |
C14H9Cl2N3O4 |
Peso molecular |
354.1 g/mol |
Nombre IUPAC |
3,4-dichloro-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C14H9Cl2N3O4/c15-11-5-3-9(8-12(11)16)14(20)18-17-7-1-2-10-4-6-13(23-10)19(21)22/h1-8H,(H,18,20)/b2-1+,17-7+ |
Clave InChI |
SVHFCYSEYNBNNE-MRCMUJTASA-N |
SMILES isomérico |
C1=CC(=C(C=C1C(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])Cl)Cl |
SMILES canónico |
C1=CC(=C(C=C1C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


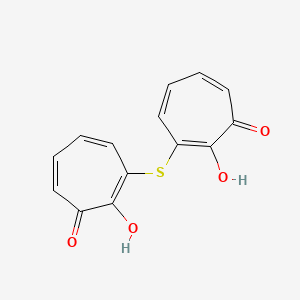
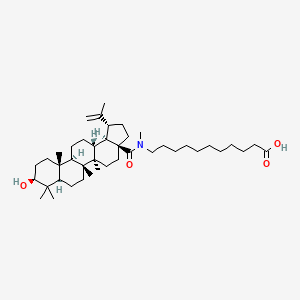





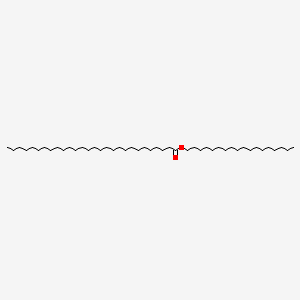


![6-[2-[(4-chlorophenyl)-(4-fluorophenyl)methoxy]ethyl]-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B12741247.png)

